molecular formula C7H16OS B1580877 3-(Methylthio)-1-hexanol CAS No. 51755-66-9

3-(Methylthio)-1-hexanol

Cat. No.: B1580877
CAS No.: 51755-66-9
M. Wt: 148.27 g/mol
InChI Key: JSASXSHMJYRPCM-UHFFFAOYSA-N
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Description

3-(Methylthio)-1-hexanol is an organic compound characterized by a hexanol backbone with a methylthio group attached to the third carbon atom. This compound is known for its distinctive sulfurous odor and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-1-hexanol typically involves the reaction of 1-hexanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-hexanol is replaced by the methylthio group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of the corresponding thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted hexanols.

Scientific Research Applications

3-(Methylthio)-1-hexanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of flavors and fragrances due to its distinctive odor.

Comparison with Similar Compounds

    3-(Methylthio)-1-propanol: Similar structure but with a shorter carbon chain.

    3-(Methylthio)-1-butanol: Similar structure with a four-carbon chain.

    3-(Methylthio)-1-pentanol: Similar structure with a five-carbon chain.

Uniqueness: 3-(Methylthio)-1-hexanol is unique due to its specific chain length, which influences its physical and chemical properties, such as boiling point and solubility. This makes it particularly suitable for certain industrial applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

3-methylsulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSASXSHMJYRPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866215
Record name 3-(Methylsulfanyl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with sulfurous onion, garlic green vegetable odour
Record name 3-(Methylthio)-1-hexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water
Record name 3-(Methylthio)-1-hexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.974 (20°)
Record name 3-(Methylthio)-1-hexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51755-66-9, 90180-89-5
Record name 3-(Methylthio)-1-hexanol
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Record name 3-(Methylthio)-1-hexanol
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Record name 3-(Methylsulfanyl)hexan-1-ol
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Record name 3-(methylthio)hexan-1-ol
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Record name 3-(METHYLTHIO)-1-HEXANOL
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Record name R-3-(Methylthio)-1-hexanol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(Methylthio)-1-hexanol interesting from a dielectric properties perspective?

A1: This compound exhibits a phenomenon called Debye-type dielectric relaxation, particularly in its highly viscous state approaching the glass transition []. This means that its molecular dipoles reorient in response to an applied electric field, and this reorientation process contributes to the material's dielectric response. Notably, the Debye relaxation in this compound is the slowest and strongest relaxation dynamic observed []. This property makes it interesting for studying fundamental molecular dynamics in condensed matter.

Q2: How does the Debye relaxation of this compound compare to other similar molecules?

A2: Studies comparing this compound to 2-ethyl-1-hexanol (a Debye liquid) and 2-ethylhexylamine (a non-Debye liquid) reveal intriguing differences []. While the Debye relaxation strength and time remain relatively consistent between this compound and 2-ethyl-1-hexanol, the former exhibits a significantly enhanced structural relaxation strength and a longer relaxation time []. This suggests a reduced dynamic separation between the Debye and structural relaxations in this compound. These comparisons are valuable for understanding the structural factors influencing Debye relaxation behavior.

Q3: Are there efficient synthetic routes for producing this compound?

A3: Yes, research has established a straightforward synthesis starting with E-2-hexenal []. The process involves a 1,4-conjugated addition of sodium thiomethoxide to E-2-hexenal, yielding 3-methylthio hexanal. Subsequent reduction using sodium borohydride leads to this compound. Each step boasts high yields, making this a practical synthetic route [].

Q4: How is the structure of synthesized this compound confirmed?

A4: The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is employed to analyze the compound's mass fragments, while proton nuclear magnetic resonance (1HNMR) spectroscopy helps elucidate its molecular structure []. These techniques provide complementary data to ensure the successful synthesis of the target compound.

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